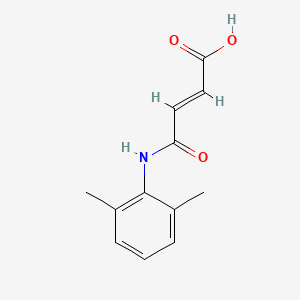![molecular formula C16H18N4OS B2569944 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 894000-61-4](/img/structure/B2569944.png)
1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a piperidine ring, a pyridazine ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Biochemical Analysis
Biochemical Properties
1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been found to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of enzymes, altering their conformation and affecting their catalytic activity. Additionally, 1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone can interact with proteins involved in cell signaling pathways, modulating their activity and impacting downstream signaling events .
Cellular Effects
The effects of 1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, 1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cell fate decisions .
Molecular Mechanism
The molecular mechanism of action of 1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. Additionally, 1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone can influence the transcriptional machinery, resulting in altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone remains stable under certain conditions, maintaining its activity over extended periods. Under specific conditions, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular processes, highlighting its potential for prolonged effects .
Dosage Effects in Animal Models
The effects of 1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it may lead to toxic or adverse effects, including cellular damage and impaired physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, altering the flow of metabolites through different pathways. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone within cells and tissues are critical for its activity and function. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites. Additionally, its localization within different cellular compartments can influence its activity. For instance, 1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone may accumulate in the nucleus, cytoplasm, or specific organelles, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of 1-Piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is an important determinant of its activity and function. This compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For example, it may be localized to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, it may be directed to the endoplasmic reticulum or Golgi apparatus, affecting protein synthesis and trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the Pyridazine and Pyridine Rings: These rings can be synthesized through various methods, including condensation reactions.
Linking the Rings: The final step involves linking the piperidine, pyridazine, and pyridine rings through a sulfanyl bridge, often using thiol-based reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biological pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one: can be compared with other compounds featuring piperidine, pyridazine, and pyridine rings.
Unique Features: The specific arrangement and linkage of these rings through a sulfanyl bridge might confer unique properties, such as enhanced biological activity or stability.
List of Similar Compounds
- This compound
- 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-2-one
- 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-3-one
Properties
IUPAC Name |
1-piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(20-10-4-1-5-11-20)12-22-15-8-7-14(18-19-15)13-6-2-3-9-17-13/h2-3,6-9H,1,4-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFAYRWTMSOIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
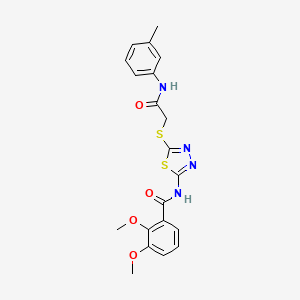
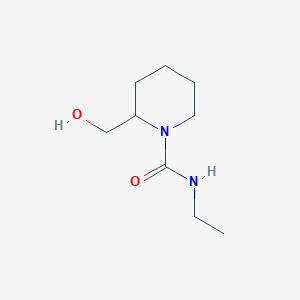
![N-[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2569864.png)
![methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2569865.png)
![2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B2569866.png)

![2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569869.png)

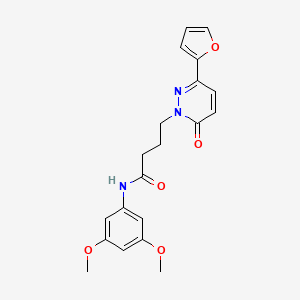
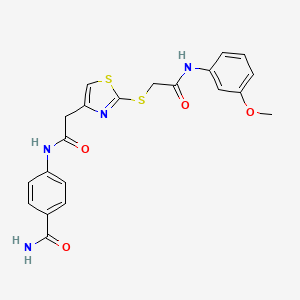
![(E)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(2-hydroxy-1,2-diphenylethylidene)acetohydrazide](/img/structure/B2569876.png)
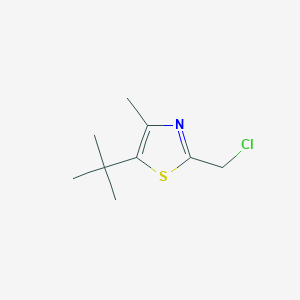
![1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride](/img/structure/B2569882.png)
